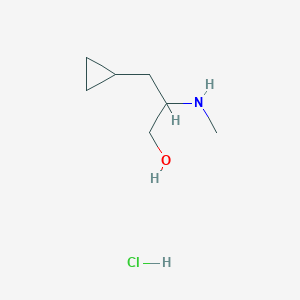
(E)-2-(4-nitrophenyl)-N'-(quinoxalin-6-ylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-nitrophenyl)-N'-(quinoxalin-6-ylmethylene)acetohydrazide, also known as QAHC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QAHC belongs to the class of hydrazones and has been found to exhibit promising activity against various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study on the synthesis of new quinoline derivatives, which are structurally related to "(E)-2-(4-nitrophenyl)-N'-(quinoxalin-6-ylmethylene)acetohydrazide," revealed the potential for creating heterocyclic compounds with varied biological activities. The synthesis process involved reactions that afforded compounds containing the quinoline moiety, which were then characterized through elemental analyses and spectroscopic measurements (El-Sayed & Salman, 2008).
Antimicrobial and Antitubercular Activities
Another significant application involves the microwave-assisted synthesis of quinoxaline-incorporated Schiff bases, including derivatives similar to the compound . These synthesized compounds were evaluated for their antimicrobial and antitubercular activities, demonstrating that the microwave method is not only efficient but also environmentally friendly, yielding compounds with potential therapeutic applications (Achutha et al., 2013).
Corrosion Inhibition
The corrosion inhibition efficiency of quinoxalines, including similar compounds, has been studied theoretically using quantum chemical calculations. These studies aimed to establish a relationship between the molecular structure and the inhibition efficiency, providing insights into the application of such compounds in protecting metals from corrosion in various industrial applications (Zarrouk et al., 2014).
Neuroprotection and Anticancer Activities
Research into the neuroprotective effects of compounds structurally related to "this compound" has demonstrated potential applications in cerebral ischemia treatment. These compounds, acting as antagonists to certain receptors, offer a promising avenue for therapeutic interventions against brain injuries resulting from ischemic events (Sheardown et al., 1990).
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-N-[(E)-quinoxalin-6-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-17(10-12-1-4-14(5-2-12)22(24)25)21-20-11-13-3-6-15-16(9-13)19-8-7-18-15/h1-9,11H,10H2,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARGYAUOKUEEU-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN=CC2=CC3=NC=CN=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)N/N=C/C2=CC3=NC=CN=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2664242.png)





![benzyl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2664250.png)
![1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2664256.png)


![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664260.png)
![ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2664261.png)

